4-oxo-4-[2-[(E)-2-phenylethenyl]benzimidazol-1-yl]butanoic acid
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Overview
Description
4-oxo-4-[2-[(E)-2-phenylethenyl]benzimidazol-1-yl]butanoic acid is a complex organic compound characterized by its unique structure, which includes a benzimidazole ring substituted with a phenylethenyl group and a butanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-oxo-4-[2-[(E)-2-phenylethenyl]benzimidazol-1-yl]butanoic acid typically involves multi-step organic reactions. One common approach is the condensation of benzimidazole derivatives with phenylethenyl compounds under controlled conditions. The reaction may involve the use of catalysts and specific solvents to achieve the desired product with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include steps such as purification, crystallization, and quality control to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
4-oxo-4-[2-[(E)-2-phenylethenyl]benzimidazol-1-yl]butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: The benzimidazole ring and phenylethenyl group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
4-oxo-4-[2-[(E)-2-phenylethenyl]benzimidazol-1-yl]butanoic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-oxo-4-[2-[(E)-2-phenylethenyl]benzimidazol-1-yl]butanoic acid involves its interaction with specific molecular targets and pathways. The benzimidazole ring can bind to enzymes or receptors, modulating their activity. The phenylethenyl group may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 4-oxo-4-(2-propyn-1-yloxy)butanoic acid
- 4-oxo-4-(2-thienyl)butanoic acid
- 4-(2-oxo-3H-benzimidazol-1-yl)butanoic acid
Uniqueness
4-oxo-4-[2-[(E)-2-phenylethenyl]benzimidazol-1-yl]butanoic acid is unique due to its combination of a benzimidazole ring with a phenylethenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
4-oxo-4-[2-[(E)-2-phenylethenyl]benzimidazol-1-yl]butanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O3/c22-18(12-13-19(23)24)21-16-9-5-4-8-15(16)20-17(21)11-10-14-6-2-1-3-7-14/h1-11H,12-13H2,(H,23,24)/b11-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLFQWNMMRZSURD-ZHACJKMWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=NC3=CC=CC=C3N2C(=O)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C2=NC3=CC=CC=C3N2C(=O)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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